molecular formula C8H17N B2949898 2-Methylhept-6-en-3-amine CAS No. 882855-21-2

2-Methylhept-6-en-3-amine

Cat. No. B2949898
CAS RN: 882855-21-2
M. Wt: 127.231
InChI Key: GPMJCSSJMGQHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhept-6-en-3-amine, also known as 1-isopropyl-4-pentenylamine, is a chemical compound with the molecular formula C8H17N . It is available in two forms: a liquid form and a solid form when combined with hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . When combined with hydrochloride, it forms a solid . .

Mechanism of Action

The exact mechanism of action of 2-Methylhept-6-en-3-amine is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms such as bacteria and fungi. It may also act by disrupting the cell membrane of these microorganisms, leading to their death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methylhept-6-en-3-amine in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, making it a useful reagent in organic chemistry. It also has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It can be hazardous if not handled properly, and caution should be exercised when working with this compound.

Future Directions

There are various future directions for the use of 2-Methylhept-6-en-3-amine in scientific research. One potential direction is the development of new drugs based on its antimicrobial and antifungal properties. It may also be useful in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
This compound is a chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, caution should be exercised when working with this compound due to its toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-Methylhept-6-en-3-amine can be achieved by using various methods. One of the most common methods is the reductive amination of 2-Methylhept-6-en-3-one. This method involves the reaction of 2-Methylhept-6-en-3-one with an amine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound.

Scientific Research Applications

2-Methylhept-6-en-3-amine has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions. In addition, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-methylhept-6-en-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJCSSJMGQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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